molecular formula C16H17NO B14279880 2-Methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one CAS No. 154558-70-0

2-Methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one

Cat. No.: B14279880
CAS No.: 154558-70-0
M. Wt: 239.31 g/mol
InChI Key: XBHICYBFQMRRKQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenylpropan-1-one: This compound is similar but does not have the additional methyl and phenyl substitutions on the pyridine ring.

Properties

CAS No.

154558-70-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-methyl-1-(6-methyl-2-phenylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C16H17NO/c1-11(2)16(18)14-10-9-12(3)17-15(14)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

XBHICYBFQMRRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)C(C)C)C2=CC=CC=C2

Origin of Product

United States

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